molecular formula C32H16 B086209 Naphtho[2,3-a]coronene CAS No. 190-74-9

Naphtho[2,3-a]coronene

Cat. No.: B086209
CAS No.: 190-74-9
M. Wt: 400.5 g/mol
InChI Key: MRZSETIMOXAJGE-UHFFFAOYSA-N
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Description

Naphtho[2,3-a]coronene is a polycyclic aromatic hydrocarbon composed of multiple fused benzene ringsThe compound has a molecular formula of C32H16 and is characterized by its high stability and aromaticity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-a]coronene can be synthesized through various organic synthetic methods. One common approach involves the cyclization of precursor molecules under specific conditions. For instance, the photochemical synthesis method involves the photocyclization of hexatriene systems followed by the aromatization of benzene rings via the elimination of water molecules . This method requires precise control of reaction conditions, including the use of ultraviolet light and specific catalysts.

Industrial Production Methods: While industrial production methods for this compound are not as well-documented as laboratory synthesis, it is likely that similar principles apply. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced organic synthesis methods could be employed .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-a]coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of multiple reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid), leading to halogenated or nitrated derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons .

Scientific Research Applications

Naphtho[2,3-a]coronene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Naphtho[2,3-a]coronene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct chemical and physical properties. Its high stability and aromaticity make it a valuable compound for various research applications, distinguishing it from other polycyclic aromatic hydrocarbons .

Biological Activity

Naphtho[2,3-a]coronene (C32H16) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, which consists of multiple fused benzene rings. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities and interactions with macromolecules.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of its interactions with DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it is known to generate reactive oxygen species (ROS), which can lead to oxidative damage within cells .

The biological effects of this compound can be summarized as follows:

  • DNA Interaction : The compound intercalates into DNA strands, which may inhibit DNA replication and transcription.
  • Oxidative Stress : By generating ROS, this compound can induce oxidative stress, leading to cellular damage and apoptosis.
  • Protein Binding : It may also interact with various proteins, affecting their function and stability.

Case Studies and Research Findings

  • Anticancer Potential :
    • Studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through ROS generation and DNA damage .
    • A specific study highlighted that exposure to this compound resulted in significant cytotoxic effects in breast cancer cell lines, suggesting its potential as a therapeutic agent .
  • Developmental Toxicity :
    • A zebrafish model was utilized to assess the developmental toxicity of this compound. The results indicated that exposure led to morphological malformations in embryos, emphasizing the compound's potential teratogenic effects .
  • Environmental Impact :
    • Research has also focused on the environmental implications of this compound as a contaminant in various ecosystems. Its persistence and bioaccumulation in aquatic environments raise concerns regarding its toxicological effects on wildlife and humans alike .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other PAHs:

CompoundStructure TypeKnown Biological Activity
CoroneneLess fused ringsLimited biological activity
Benzo[a]pyreneCarcinogenicStrong mutagenic and carcinogenic properties
PeryleneDifferent arrangementModerate toxicity; used in organic electronics
Naphtho[2,3-b]fluorantheneSimilar structureKnown for its mutagenic effects

Properties

IUPAC Name

nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZSETIMOXAJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172457
Record name Naphtho(2,3-a)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-74-9
Record name Naphtho(2,3-a)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-a)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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